molecular formula C20H18O6 B14432257 (1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol CAS No. 78873-52-6

(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol

Cat. No.: B14432257
CAS No.: 78873-52-6
M. Wt: 354.4 g/mol
InChI Key: FLURXOFTUKXKQN-AZUAARDMSA-N
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Description

The compound (1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol is a complex organic molecule with a unique structure. It features multiple fused rings and hydroxyl groups, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including cyclization and hydroxylation reactions. The starting materials are often simple organic molecules that undergo a series of transformations under controlled conditions. Common reagents used in the synthesis include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the complex ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production. Purification methods like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethanol (2PE)
  • p-Hydroxyphenylethanol (HPE)
  • 4-Hydroxybenzaldehyde (HBA)

Uniqueness

Compared to these similar compounds, (1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol has a more complex structure with multiple fused rings and hydroxyl groups. This complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

78873-52-6

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol

InChI

InChI=1S/C20H18O6/c1-19(2,22)17-6-10-5-12-15(8-14(10)25-17)24-9-20(23)13-4-3-11(21)7-16(13)26-18(12)20/h3-8,18,21-23H,9H2,1-2H3/t18-,20+/m0/s1

InChI Key

FLURXOFTUKXKQN-AZUAARDMSA-N

Isomeric SMILES

CC(C)(C1=CC2=CC3=C(C=C2O1)OC[C@@]4([C@H]3OC5=C4C=CC(=C5)O)O)O

Canonical SMILES

CC(C)(C1=CC2=CC3=C(C=C2O1)OCC4(C3OC5=C4C=CC(=C5)O)O)O

Origin of Product

United States

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